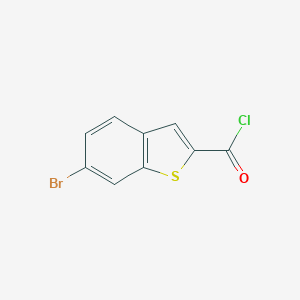

6-Bromo-1-benzothiophene-2-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H4BrClOS and a molecular weight of 276.56 . It is used in scientific research, particularly in proteomics .

Molecular Structure Analysis

The molecular structure of 6-Bromo-1-benzothiophene-2-carbonyl chloride consists of a benzothiophene ring (a fused ring structure containing a benzene ring and a thiophene ring) with a bromine atom attached at the 6-position and a carbonyl chloride group attached at the 2-position .Physical And Chemical Properties Analysis

6-Bromo-1-benzothiophene-2-carbonyl chloride has a molecular weight of 276.56 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

-

Medicinal Chemistry

- Benzothiophenes, the class of compounds to which “6-Bromo-1-benzothiophene-2-carbonyl chloride” belongs, have a wide range of therapeutic properties . They are used in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

- The specific methods of application or experimental procedures would depend on the specific drug being developed and the disease being targeted. Typically, these compounds would be synthesized and then tested in vitro (in a lab) and in vivo (in animals) before being tested in human clinical trials .

- The results or outcomes obtained would also depend on the specific drug and disease. For example, some benzothiophene-based drugs have been shown to be effective in treating certain types of cancer .

-

Chemical Synthesis

- Benzothiophenes can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides . This one-step synthesis involves a nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

- The results of this synthesis method include the formation of a wide range of 3-substituted benzothiophenes .

-

Electrochemical Synthesis

- Benzothiophenes can be synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .

- The results of this synthesis method include the formation of benzothiophene motifs . Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

-

Laboratory Chemicals

-

Electrochemically-Promoted Synthesis

- Benzothiophenes can be synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .

- The results of this synthesis method include the formation of benzothiophene motifs . Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

-

Material Science

- Benzothiophenes have diverse applications in material science . They are present in many natural products . Consequently, the development of efficient methods for the construction of benzothiophene and its derivatives is of great importance .

- The specific methods of application or experimental procedures would depend on the specific material being developed and the application being targeted. Typically, these compounds would be synthesized and then tested in various conditions before being used in material science applications .

- The results or outcomes obtained would also depend on the specific material and application. For example, some benzothiophene-based materials have been shown to have unique properties that make them useful in various applications .

Safety And Hazards

Propriétés

IUPAC Name |

6-bromo-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClOS/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGRVPIAWAUVSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544016 |

Source

|

| Record name | 6-Bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-benzothiophene-2-carbonyl chloride | |

CAS RN |

105212-27-9 |

Source

|

| Record name | 6-Bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)

![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)